molecular formula C13H12F2N4O B194216 (2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile CAS No. 170862-36-9

(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile

Cat. No.: B194216
CAS No.: 170862-36-9
M. Wt: 278.26 g/mol
InChI Key: ZURMGBIMFHVPNC-TVQRCGJNSA-N
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Description

(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile is a chiral synthetic intermediate of significant interest in medicinal chemistry research. Its molecular structure, featuring a 1,2,4-triazole moiety and difluorophenyl group, suggests potential as a key building block for the development of biologically active molecules. Researchers value this compound for exploring novel pathways in asymmetric synthesis and for constructing complex molecular architectures. The stereochemistry at the 2 and 3 positions is critical for its function, making it a valuable reagent for studying stereoselective reactions and for creating targeted inhibitors. To complete this description, in-depth information on its specific research applications and mechanism of action is required.

Properties

IUPAC Name

(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N4O/c1-9(5-16)13(20,6-19-8-17-7-18-19)11-3-2-10(14)4-12(11)15/h2-4,7-9,20H,6H2,1H3/t9-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURMGBIMFHVPNC-TVQRCGJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C#N)[C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432007
Record name (2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170862-36-9
Record name (2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile is a complex organic compound recognized for its diverse biological activities. This compound features a difluorophenyl moiety, a hydroxy group, and a triazole ring, which contribute to its potential therapeutic applications. Understanding its biological activity can provide insights into its mechanism of action and possible uses in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C13H14F2N4O. Its structural configuration is crucial for its biological interactions.

PropertyValue
Molecular Weight312.338 g/mol
CAS Number241479-74-3
SMILESCC@HC@(Cn1cncn1)c2cc(F)ccc2F
InChI KeySYSUFNUKZJVPBI-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring can chelate metal ions, inhibiting enzymes that depend on these metals for their activity. The difluorophenyl group enhances the lipophilicity of the compound, facilitating cellular penetration and interaction with intracellular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, stabilizing interactions with proteins and nucleic acids.

Antifungal Activity

Research indicates that compounds with triazole rings exhibit significant antifungal properties. For instance, derivatives of this compound have been evaluated for their efficacy against various fungal pathogens. Studies have shown that these compounds can inhibit the growth of fungi by disrupting ergosterol synthesis, a critical component of fungal cell membranes.

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Its mechanism involves the inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways. In vitro studies demonstrate that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Antifungal Efficacy : A study conducted on the antifungal properties of triazole derivatives showed that this compound displayed significant inhibition against Candida albicans and Aspergillus fumigatus, with IC50 values ranging from 5 to 15 µg/mL.
  • Antibacterial Activity : In another investigation focused on antibacterial effects, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL against S. aureus, highlighting its potential as an antibacterial agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Difluorophenyl Derivatives

Key Compounds:

(2S,3R)-3-(2,5-Difluorophenyl)-3-Hydroxy-2-Methyl-4-(1H-1,2,4-Triazol-1-yl)Butyronitrile (CAS 241479-74-3) Structural Difference: 2,5-difluorophenyl vs. 2,4-difluorophenyl. Synthesis: Achieved 91% yield using MgO in tetrahydrofuran/o-xylene at 130°C .

(2R,3S)-3-(2,5-Difluorophenyl)-3-Hydroxy-2-Methyl-4-(1H-1,2,4-Triazol-1-yl)Butyronitrile (CAS 2069200-13-9)

  • Stereochemical Difference : (2R,3S) vs. (2S,3R).
  • Impact : Inversion at C2 and C3 may reduce antifungal efficacy due to mismatched enzyme interactions .
Table 1: Substituent and Stereochemical Effects
Compound Substituent Position Stereochemistry Yield Key Application
Target Compound 2,4-difluorophenyl (2S,3R) N/A Antifungal intermediate
CAS 241479-74-3 2,5-difluorophenyl (2S,3R) 91% Research chemical
CAS 2069200-13-9 2,5-difluorophenyl (2R,3S) N/A Stereochemical studies

Voriconazole-Related Intermediates

(2R,3S/2S,3R)-2-(2,4-Difluorophenyl)-3-(5-Fluoropyrimidin-4-yl)-1-(1H-1,2,4-Triazol-1-yl)Butan-2-ol

  • Structural Difference : Pyrimidine ring replaces nitrile group.
  • Impact : The pyrimidine enhances water solubility but may reduce blood-brain barrier penetration compared to nitriles .
  • Synthesis : Optimized with ZnCl₂/trimethylchlorosilane as low-cost catalysts .
Table 2: Functional Group Comparison
Compound Functional Group Solubility Bioavailability
Target Compound Nitrile Moderate High
Voriconazole Intermediate Pyrimidine alcohol High Moderate

Epoxide Precursors and Derivatives

1-(((2S,3R)-2-(2,4-Difluorophenyl)-3-Methyloxiran-2-yl)Methyl)-1H-1,2,4-Triazole (CAS 135270-07-4)

  • Structural Difference : Epoxide ring replaces hydroxy and nitrile groups.
  • Role : Serves as a synthetic precursor; epoxide ring-opening reactions yield target compounds .
  • Molecular Formula : C₁₂H₁₁F₂N₃O (vs. C₁₃H₁₂F₂N₄O for target) .

Triazole-Thione Derivatives

4-(3-Methylphenyl)-5-(2-Phenyl-1,3-Benzoxazol-5-yl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione

  • Structural Difference : Thione (C=S) replaces nitrile (C≡N).
  • Spectroscopic Data :
  • IR: 1182 cm⁻¹ (C=S) vs. ~2250 cm⁻¹ (C≡N) in nitriles .
  • ¹H-NMR: Triazole proton at δ9.81 (vs. δ7.5–8.5 in target) .
Table 3: Catalytic Conditions
Compound Catalyst Solvent Temperature Yield
Target Compound MgO THF/o-xylene 130°C 91%
Voriconazole Intermediate ZnCl₂/TMSCl Not specified Optimized High

Preparation Methods

Tritylation and Hydrolysis

The synthesis begins with (3S)-hydroxy-2-(S)-methylpropionic acid methyl ester (I), which undergoes tritylation using trityl chloride in pyridine to form the trityl ether (II). Subsequent hydrolysis with lithium hydroxide in a tetrahydrofuran (THF)/methanol/water mixture yields the free acid (III). This step ensures hydroxyl group protection, critical for downstream functionalization.

Thioester Formation and Grignard Addition

The acid (III) is converted to a thioester (V) via esterification with 2-mercaptopyridine (IV) using dicyclohexylcarbodiimide (DCC) in dichloromethane. Treatment with 2,4-difluorophenylmagnesium bromide (VI) in THF generates the propiophenone derivative (VII), introducing the difluorophenyl moiety.

Oxidation and Mesylation

The methylene derivative (VIII), formed via Wittig reaction with methyltriphenylphosphonium bromide, undergoes dihydroxylation using osmium tetroxide and N-methylmorpholine oxide to yield the chiral diol (IX). Selective mesylation of the primary alcohol with mesyl chloride produces the monoester (X), directing subsequent nucleophilic substitution.

Epoxide Ring-Opening with Trimethylsilyl Cyanide

Epoxide Synthesis

A stereospecific route involves the preparation of (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane. This epoxide is synthesized via Sharpless asymmetric epoxidation or nucleophilic epoxidation of a triazole-containing allylic alcohol.

Cyanide-Mediated Ring Opening

The epoxide is treated with trimethylsilyl cyanide (TMSCN) and magnesium oxide (MgO) in o-xylene at 130°C. The reaction proceeds via nucleophilic attack at the less hindered carbon, yielding the (2S,3R)-configured nitrile. Subsequent desilylation with tetra-n-butylammonium fluoride (TBAF) in THF furnishes the final product.

Key Data :

  • Yield: 91%.

  • Stereoselectivity: >98% de (driven by epoxide geometry and reaction conditions).

  • Purification: Silica gel chromatography (n-hexane/ethyl acetate).

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

For racemic synthetic pathways, resolution is achieved using chiral acids. For example, R-(−)-10-camphorsulfonic acid in acetone/methanol selectively crystallizes the (2S,3R)-enantiomer from a diastereomeric mixture.

Chromatographic Separation

Chiral stationary phase chromatography (e.g., Chiralpak AD-H) resolves enantiomers using hexane/isopropanol mobile phases, achieving >99% enantiomeric excess (ee).

Key Data :

  • Resolution yield: 54–60%.

  • Purity: >99% ee (HPLC analysis).

Comparative Analysis of Methods

Method Yield Stereoselectivity Complexity
Multi-Step Synthesis40–50%ModerateHigh
Epoxide Ring-Opening91%HighModerate
Racemic Resolution54–60%Very HighLow

The epoxide route offers superior yield and stereocontrol, making it industrially preferable. However, the multi-step approach provides flexibility for derivative synthesis. Racemic resolution, while efficient, requires access to chiral resolving agents.

Mechanistic Insights

Stereochemical Control in Epoxide Ring-Opening

The (2S,3R) configuration arises from Baldwin’s rules, where TMSCN attacks the epoxide’s β-carbon, governed by the triazole group’s steric and electronic effects. MgO neutralizes acidic byproducts, preventing racemization.

Nitrile Formation Dynamics

Hydroxylamine-O-sulfonic acid mediates the von Braun degradation, converting aldehydes to nitriles via intermediate imine formation. This step is pH-sensitive, requiring careful buffering to avoid side reactions.

Process Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution rates, while o-xylene’s high boiling point facilitates thermal epoxide ring-opening.

Catalytic Enhancements

Recent advances employ organocatalysts (e.g., thioureas) to accelerate cyanide addition, reducing reaction times by 30% .

Q & A

Q. What are the key experimental parameters for optimizing the synthesis of (2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile?

  • Methodological Answer: Synthesis optimization requires careful selection of solvents, catalysts, and reaction conditions. For example:
  • Solvent: Anhydrous THF or polar aprotic solvents are preferred for maintaining reaction efficiency and minimizing side reactions .
  • Catalysts: Chiral catalysts like (S)-2-bromopropionitrile or D-10-camphorsulfonic acid improve enantiomeric purity .
  • Temperature: Reactions are typically conducted under controlled cooling (e.g., −20°C to 0°C) to suppress racemization .
  • Purification: Recrystallization from ethanol/water mixtures or silica gel chromatography achieves >90% purity .
    Table 1: Representative Synthesis Conditions
SolventCatalystTemp (°C)Yield (%)Purity (%)
THF(S)-2-Bromopropionitrile−208591
DCMD-10-Camphorsulfonic Acid07889

Q. Which analytical techniques are critical for characterizing this compound’s stereochemistry and purity?

  • Methodological Answer:
  • Chiral HPLC: Resolves enantiomers using columns like Chiralpak AD-H with hexane/isopropanol gradients .
  • NMR Spectroscopy: 19F NMR^{19}\text{F NMR} and 1H NMR^{1}\text{H NMR} confirm regiochemistry and fluorine substitution patterns .
  • LC-MS: Detects trace impurities (e.g., diastereomers or unreacted intermediates) with limits of quantification <0.1% .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?

  • Methodological Answer: Discrepancies in stereochemical results often arise from competing reaction pathways or catalyst deactivation. Strategies include:
  • Kinetic vs. Thermodynamic Control: Adjust reaction time and temperature to favor desired pathways (e.g., shorter times at lower temps for kinetic products) .
  • Chiral Auxiliaries: Use of tert-butyldimethylsilyl (TBS) protecting groups to stabilize intermediates and reduce epimerization .
  • Crystallography: Single-crystal X-ray diffraction validates absolute configuration when NMR data is ambiguous .

Q. What advanced methodologies are recommended for impurity profiling and quantification?

  • Methodological Answer:
  • Forced Degradation Studies: Expose the compound to stress conditions (heat, light, pH extremes) to identify degradation products .
  • HPLC-DAD/ELSD: Employ photodiode array (DAD) or evaporative light scattering detectors (ELSD) for non-UV-active impurities .
  • Synthesis-Specific Impurities: Monitor for residual triazole derivatives or fluorinated byproducts using gradient elution (e.g., 0.1% TFA in acetonitrile/water) .
    Table 2: Common Impurities and Detection Limits
ImpuritySourceDetection MethodLOQ (%)
Diastereomer (2R,3S)Incomplete chiral resolutionChiral HPLC0.05
2,4-Difluorophenyl ketoneOxidation side productLC-MS0.1

Q. How can computational modeling enhance the understanding of structure-activity relationships (SAR) for this compound?

  • Methodological Answer:
  • Docking Studies: Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., CYP51 in antifungal applications) .
  • QM/MM Simulations: Analyze transition states in catalytic steps to refine synthetic routes .
  • ADMET Prediction: Tools like SwissADME estimate metabolic stability and toxicity, guiding lead optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile
Reactant of Route 2
Reactant of Route 2
(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile

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